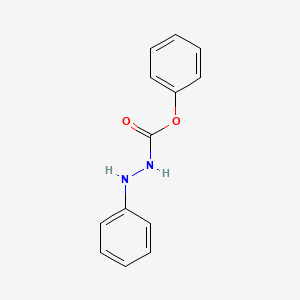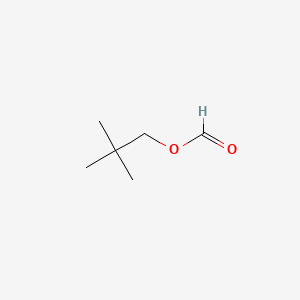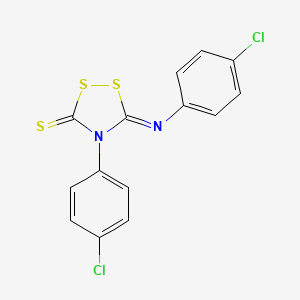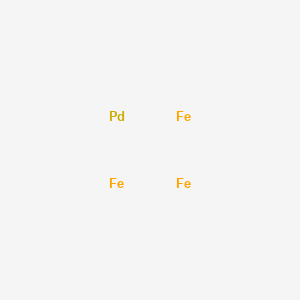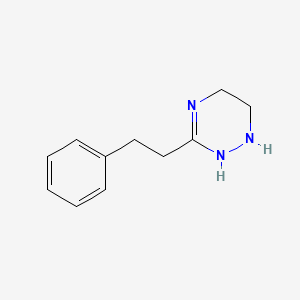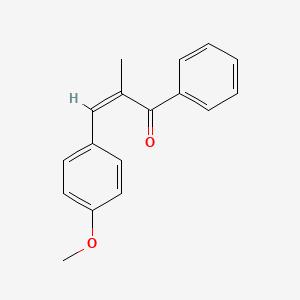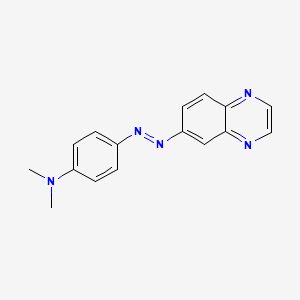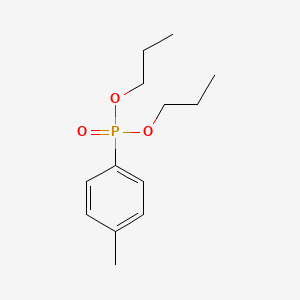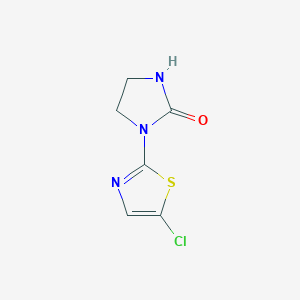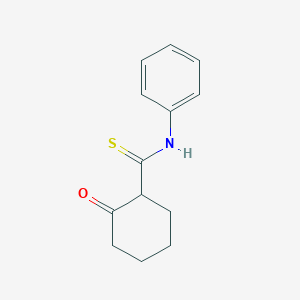
Methanediamine, N,N'-bis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanediamine, N,N’-bis(4-methylphenyl)- is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of two 4-methylphenyl groups attached to a methanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanediamine, N,N’-bis(4-methylphenyl)- can be synthesized through a reaction between methanediamine and 4-methylphenyl derivatives. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Methanediamine, N,N’-bis(4-methylphenyl)- often involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored closely to maintain optimal conditions, and the product is purified through various techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methanediamine, N,N’-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens, acids, and bases can act as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methanediamine, N,N’-bis(4-methylphenyl)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which Methanediamine, N,N’-bis(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanediamine, N,N’-bis(4-chlorophenyl)-
- Methanediamine, N,N’-bis(4-methoxyphenyl)-
- Methanediamine, N,N’-bis(4-nitrophenyl)-
Uniqueness
Methanediamine, N,N’-bis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific chemical properties and reactivity. This uniqueness makes it suitable for applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
17450-22-5 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
N,N'-bis(4-methylphenyl)methanediamine |
InChI |
InChI=1S/C15H18N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
InChI-Schlüssel |
ZVTIVESWXDOHQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCNC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


